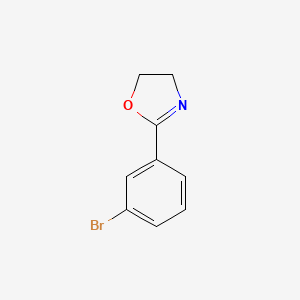

2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole

CAS No.: 792913-45-2

Cat. No.: VC7506725

Molecular Formula: C9H8BrNO

Molecular Weight: 226.073

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792913-45-2 |

|---|---|

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.073 |

| IUPAC Name | 2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C9H8BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |

| Standard InChI Key | SJJQTHCDSIMQGE-UHFFFAOYSA-N |

| SMILES | C1COC(=N1)C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereoelectronic Properties

The molecular formula of 2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole is C₉H₈BrNO, with a molar mass of 226.07 g/mol (calculated from isotopic composition) . Its structure consists of a dihydrooxazole core (4,5-dihydro-1,3-oxazole) fused to a 3-bromophenyl group. The bromine atom at the meta position introduces steric and electronic effects distinct from the para-substituted analog, influencing reactivity and intermolecular interactions .

Table 1: Comparative Properties of Brominated Oxazole Isomers

The meta-substitution reduces symmetry compared to the para-isomer, potentially lowering melting points and altering crystallinity. Computational models predict a dipole moment of 4.2–4.5 D due to the polar C–Br bond and electron-rich oxazole ring .

Spectroscopic Characterization

While experimental NMR and IR data for the 3-bromophenyl isomer remain unpublished, analog studies suggest:

-

¹H NMR: Resonances at δ 7.4–7.6 ppm (aryl protons), δ 4.3–4.5 ppm (oxazole CH₂), and δ 3.8–4.0 ppm (N–CH₂) .

-

¹³C NMR: Peaks near δ 160 ppm (C=N), δ 130–140 ppm (aromatic carbons), and δ 60–65 ppm (oxazole CH₂) .

-

IR: Stretching vibrations at 1,650 cm⁻¹ (C=N), 1,230 cm⁻¹ (C–O–C), and 560 cm⁻¹ (C–Br) .

Synthetic Methodologies

Van Leusen Oxazole Synthesis

The van Leusen reaction using TosMIC (tosylmethyl isocyanide) is the most established route for dihydrooxazoles. For 2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole, the synthesis would involve:

-

Aldehyde Preparation: 3-Bromobenzaldehyde (1) is reacted with TosMIC (2) in methanol under basic conditions (K₂CO₃).

-

Cyclization: The intermediate undergoes [3+2] cycloaddition to form the oxazole ring .

This method typically yields 60–75% for para-substituted analogs, but meta-substitution may reduce efficiency to 50–60% due to steric hindrance .

Recent Advances in Oxazole Synthesis

A 2025 protocol by J. Org. Chem. enables direct conversion of carboxylic acids to oxazoles using triflylpyridinium reagents . Adapting this for the 3-bromophenyl variant:

-

Activation: 3-Bromobenzoic acid (3) reacts with triflylpyridinium reagent (4) to form an acylpyridinium intermediate.

-

Cyclization: Treatment with isocyanoacetates yields the dihydrooxazole core.

This method offers advantages in scalability (gram-scale demonstrated) and functional group tolerance .

Applications and Biological Relevance

Medicinal Chemistry

Although no direct studies on the 3-bromophenyl isomer exist, its structural analogs show promise:

-

γ-Secretase Inhibition: 4-Bromophenyl dihydrooxazoles are precursors for benzodiazepine-derived γ-secretase inhibitors targeting Alzheimer’s disease . Meta-substitution may enhance blood-brain barrier permeability due to reduced polarity.

-

Antimicrobial Activity: Oxazole derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, with bromine enhancing lipophilicity and membrane interaction .

Materials Science

Oxazole rings contribute to:

-

Luminescent Materials: Electron-deficient oxazoles coordinate with transition metals (e.g., Ir³⁺, Pt²⁺) for OLED applications. Bromine substituents enable further functionalization via Suzuki coupling .

-

Polymer Stabilizers: The radical-scavenging ability of oxazoles mitigates UV degradation in polyolefins .

Challenges and Future Directions

-

Synthetic Optimization: Meta-substitution lowers reaction yields compared to para-analogs. Flow chemistry or microwave-assisted synthesis could improve efficiency.

-

Biological Screening: No in vivo data exist for the 3-bromophenyl isomer. Priority areas include kinase inhibition and antiproliferative assays.

-

Computational Modeling: DFT studies could predict meta-substituent effects on binding to biological targets like β-amyloid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume